N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then functionalized through substitution reactions
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted pyrazole with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-amine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It could serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions, such as inflammation, cancer, or neurological disorders.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide: Lacks the propoxy and propyl groups, which may affect its biological activity and chemical reactivity.
N-(2,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide: Similar structure but with shorter alkyl chains, potentially altering its pharmacokinetic properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its solubility, stability, and interaction with biological targets. The presence of both propoxy and propyl groups may enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-5-9-21-12-14(18(20-21)25-10-6-2)17(22)19-15-8-7-13(23-3)11-16(15)24-4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQDMFVZXHVDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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